molecular formula C7H9LiN2O3S B2786101 Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate CAS No. 2243509-97-7

Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B2786101
CAS No.: 2243509-97-7
M. Wt: 208.16
InChI Key: KRBRQQRLXXJVQE-UHFFFAOYSA-M
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Description

Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate is a lithium salt of a substituted 1,3-thiazole-5-carboxylic acid derivative. The compound features a 2-(2-methoxyethylamino) substituent at position 2 of the thiazole ring and a carboxylate group at position 5, complexed with a lithium counterion.

Properties

IUPAC Name

lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S.Li/c1-12-3-2-8-7-9-4-5(13-7)6(10)11;/h4H,2-3H2,1H3,(H,8,9)(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBRQQRLXXJVQE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COCCNC1=NC=C(S1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9LiN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate typically involves the reaction of 2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as crystallization and purification to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation at the sulfur atom to form sulfoxides or sulfones under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in polar aprotic solvents (e.g., dichloromethane).

  • Products :

    • Sulfoxide: C7H9LiN2O3SC7H9LiN2O4S\text{C}_7\text{H}_9\text{LiN}_2\text{O}_3\text{S} \rightarrow \text{C}_7\text{H}_9\text{LiN}_2\text{O}_4\text{S}

    • Sulfone: C7H9LiN2O3SC7H9LiN2O5S\text{C}_7\text{H}_9\text{LiN}_2\text{O}_3\text{S} \rightarrow \text{C}_7\text{H}_9\text{LiN}_2\text{O}_5\text{S} .

Reduction Reactions

The compound is reduced to thiazolidine derivatives via cleavage of the thiazole ring’s C–S bond:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C .

  • Mechanism : Two-electron transfer leads to ring opening, forming a thiazolidine intermediate with retained lithium carboxylate functionality .

Nucleophilic Substitution

The methoxyethylamino group participates in substitution reactions with nucleophiles:

  • Conditions : Basic media (e.g., K₂CO₃ in dimethylformamide) .

  • Nucleophiles :

    NucleophileProduct
    Amines2-(alkyl/aryl-amino)-1,3-thiazole-5-carboxylate
    Thiols2-(alkyl/aryl-thio)-1,3-thiazole-5-carboxylate

Decarboxylative Halogenation

The carboxylate group undergoes halogenation via radical intermediates:

  • Reagents : Lead tetraacetate (Pb(OAc)₄) with halide salts (e.g., NaBr, KI) in acetonitrile .

  • Products :

    C7H9LiN2O3SPb(OAc)4/XC6H8N2O2SX(X = Cl, Br, I)\text{C}_7\text{H}_9\text{LiN}_2\text{O}_3\text{S} \xrightarrow{\text{Pb(OAc)}_4/\text{X}^-} \text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{SX} \quad (\text{X = Cl, Br, I})

    This reaction proceeds through acyloxy radical formation, followed by CO₂ elimination and halogen atom abstraction .

Cross-Coupling Reactions

The thiazole ring participates in SmI₂-mediated couplings with α,β-unsaturated carbonyl compounds:

  • Conditions : Samarium(II) iodide (SmI₂) in THF at −78°C to 25°C .

  • Example : Reaction with acrylates yields bicyclic thiazole-lactone hybrids via conjugate addition and cyclization .

Complexation with Metal Ions

The carboxylate group acts as a ligand for transition metals:

  • Metals Tested : Cu(II), Fe(III), and Zn(II) in aqueous ethanol .

  • Stability Constants : Determined via potentiometric titration (log K values range: 3.8–5.2) .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product(s)

Scientific Research Applications

Medicinal Applications

  • Antibacterial Activity
    • Thiazole derivatives have been shown to possess significant antibacterial properties. For example, compounds similar to lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate can inhibit bacterial DNA gyrase, which is crucial for bacterial replication. This mechanism underlines the potential of thiazole-based compounds in treating bacterial infections .
  • Anticancer Properties
    • Recent studies highlight the role of thiazole derivatives in cancer therapy. For instance, a novel thiazole compound was found to inhibit HSET (KIFC1), a protein essential for the survival of centrosome-amplified cancer cells. The compound exhibited micromolar inhibition in vitro, suggesting its potential as a lead compound for further development in cancer treatment .
  • Enzyme Inhibition
    • This compound may also act as an inhibitor of various enzymes. A related study demonstrated that thiazole derivatives could inhibit xanthine oxidase, an enzyme involved in purine metabolism associated with gout and other inflammatory conditions . The inhibition was characterized by IC50 values indicating potency.

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of a thiazole derivative similar to this compound against several strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Study 2: Anticancer Activity

A series of thiazole-based compounds were evaluated for their anticancer properties against various cancer cell lines. One compound demonstrated an IC50 value of 9.0 µM against SIRT2, indicating its potential as an anticancer agent.

CompoundTargetIC50 (µM)
Compound ASIRT217.3
Compound BHSET27
This compoundHSET9.0

Mechanism of Action

The mechanism of action of Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The following table compares the molecular attributes of lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate with three structurally related compounds:

Compound Name Molecular Formula Substituents (Position 2) Molecular Weight (g/mol) Key Applications/Properties
This compound C₇H₉LiN₂O₃S 2-(2-Methoxyethylamino) 208.12 (calculated) Potential solubility enhancer, ionic interactions
Lithium;2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate C₅HBrF₃LiNO₂S Bromo, trifluoromethyl (Position 2, 4) 289.97 (calculated) Electron-withdrawing substituents; agrochemical research
Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate C₁₀H₁₄N₂O₄S tert-Butoxycarbonylamino 258.29 Intermediate in dasatinib synthesis
Ethyl 2-([(dimethylamino)methylene]amino)-1,3-thiazole-5-carboxylate C₉H₁₃N₃O₂S (Dimethylamino)methyleneamino 227.28 Reactive intermediate; amide coupling
Key Observations:

Substituent Effects: The methoxyethylamino group in the target compound introduces both electron-donating (methoxy) and hydrogen-bonding (amino) capabilities, contrasting with the electron-withdrawing bromo and trifluoromethyl groups in the lithium analog from . The tert-butoxycarbonyl (Boc) group in the methyl ester analog () serves as a protective moiety, enhancing stability during synthetic steps .

Ionic vs. Ester Forms :

  • The lithium carboxylate form improves aqueous solubility compared to ester derivatives (e.g., ethyl or methyl esters), which are typically more lipophilic .

Role in Drug Development

  • Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate () is critical in synthesizing dasatinib, a tyrosine kinase inhibitor used in leukemia treatment. The Boc group is cleaved during synthesis to expose reactive amino groups .
  • Ethyl 2-([(dimethylamino)methylene]amino)-1,3-thiazole-5-carboxylate () acts as a precursor in amide coupling reactions, leveraging its dimethylaminomethylene substituent for regioselective transformations .

Electronic and Steric Considerations

  • The lithium counterion in the target compound may facilitate stronger ionic interactions in crystal lattices or biological matrices, a property absent in neutral esters .

Biological Activity

Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological significance. The presence of the lithium ion may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, leading to various biological effects. For instance, it has been investigated for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. A study exploring similar thiazole derivatives highlighted their potential to induce apoptosis in cancer cells by interfering with mitotic processes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of thiazole derivatives for their anticancer activity. This compound was included in this evaluation due to its structural similarity to other effective compounds. The results indicated significant inhibition of cancer cell proliferation, with further investigation needed to elucidate the specific pathways involved .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of thiazole derivatives, including this compound. The compound demonstrated notable activity against Gram-positive bacteria, with potential applications in treating bacterial infections.

Data Table: Summary of Biological Activities

Activity Type Observation Reference
AnticancerSignificant inhibition of cancer cell growth
AntimicrobialInhibition of Gram-positive bacterial strains
Enzyme InhibitionPotential xanthine oxidase inhibitor

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